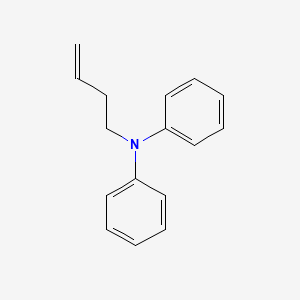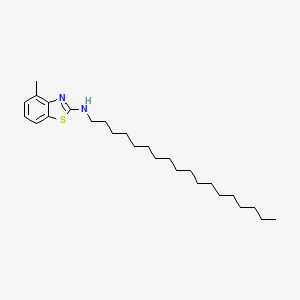![molecular formula C14H10Cl2N2O2 B14668498 4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol CAS No. 38486-12-3](/img/structure/B14668498.png)
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is a complex organic compound with significant potential in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol typically involves nucleophilic aromatic substitution reactions. The process begins with the chlorination of phenol to introduce the chloro substituents. This is followed by the condensation of the chlorinated phenol with hydrazine derivatives under controlled conditions to form the hydrazinylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and condensation reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazinylidene linkage can be reduced to form corresponding amines.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidative properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic and hydrazinylidene groups enable it to form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. These interactions can lead to the disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-methylphenol: A simpler phenolic compound with similar chlorinated structure.
p-chlorocresol: Another chlorinated phenol with known antimicrobial properties.
Uniqueness
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is unique due to its hydrazinylidene linkage, which imparts distinct chemical reactivity and biological activity compared to simpler chlorinated phenols
Eigenschaften
CAS-Nummer |
38486-12-3 |
|---|---|
Molekularformel |
C14H10Cl2N2O2 |
Molekulargewicht |
309.1 g/mol |
IUPAC-Name |
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-1-3-13(19)9(5-11)7-17-18-8-10-6-12(16)2-4-14(10)20/h1-8,19-20H/b17-7-,18-8+ |
InChI-Schlüssel |
UOUUHDVBBGLSHK-ZZDPWUPLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)/C=N/N=C\C2=C(C=CC(=C2)Cl)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=NN=CC2=C(C=CC(=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


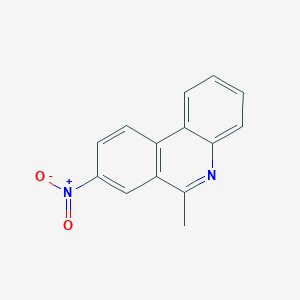
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
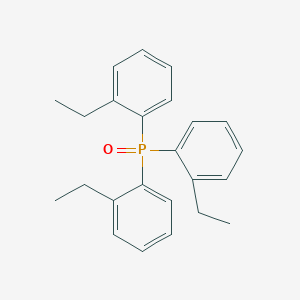
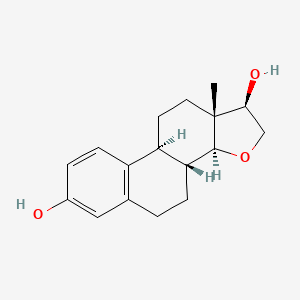

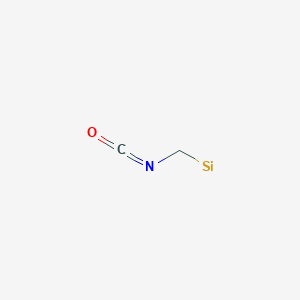
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
